Borax-Triggered Solubility Enhancement: >5-Fold Increase Versus Unmodified Aqueous Solubility, Enabling Room-Temperature Formulation Windows Inaccessible to DDM and Dodecyl Glucoside
The intrinsic aqueous solubility of N-dodecyl-D-gluconamide (C₁₂GA) at 25 °C is 2.3 g/L. Upon addition of borax (sodium tetraborate), solubility increases to 12.5 g/L—a 5.4-fold enhancement [1]. This contrasts with N-dodecyl-β-D-maltoside (DDM), which possesses inherent water solubility >50 g/L but lacks a chemically addressable solubility-switching mechanism, and with N-dodecyl-β-D-glucopyranoside, whose solubility is fixed by its glucoside headgroup and cannot be modulated by borax . The borax–C₁₂GA interaction proceeds via B(OH)₄⁻ crosslinking of gluconamide diol groups, forming temperature-sensitive network gels—a rheological feature not observed with DDM, dodecyl glucoside, or MEGA-12 [1].
12.5 g/L with borax
| Evidence Dimension | Aqueous solubility at 25 °C, with and without borax |
|---|---|
| Target Compound Data | 2.3 g/L (water only); 12.5 g/L (with borax) [1] |
| Comparator Or Baseline | DDM: >>50 g/L (no borax switch); Dodecyl glucoside: >>50 g/L; MEGA-12: readily soluble; none exhibit borax-triggered solubility amplification |
| Quantified Difference | 5.4-fold solubility increase with borax for C₁₂GA; essentially no change for comparators |
| Conditions | 25 °C, aqueous solution; C₁₂GA + borax at optimized molar ratio [1] |
Why This Matters
This solubility-switching mechanism allows formulators to prepare concentrated stock solutions on demand without resorting to organic co-solvents or elevated temperatures—a unique processing advantage not replicable with any of the named comparators.
- [1] Zhi, L., Li, J., Li, X., Chen, Y., Song, Y., Yu, J. & Zhang, Q. (2019). Enhancing water solubility of N-dodecyl-D-gluconamide surfactant using borax. Chemical Physics Letters, 725, 87–91. View Source
